Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl ester and a 1,2,4-oxadiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate typically involves the following steps:
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the oxadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions on the morpholine ring.
Major Products
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxadiazole ring, known for its biological activity, makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate: Similar structure but with a different oxadiazole isomer.
Tert-butyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate: Contains a phenyl group instead of a methyl group on the oxadiazole ring.
Uniqueness
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its biological activity and chemical reactivity. The combination of the tert-butyl ester and the morpholine ring also contributes to its distinct properties, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a compound that features a morpholine ring and an oxadiazole moiety, which are known for their diverse biological activities. Oxadiazoles have been extensively studied in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and inflammation.
Chemical Structure
The chemical formula for this compound is . The structure integrates a tert-butyl group and a morpholine ring with an oxadiazole substituent, contributing to its biological properties.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Oxadiazole A | HT-29 (Colon) | 0.092 | |
Oxadiazole B | MEXF 462 (Melanoma) | 0.085 | |
Tert-butyl derivative | Various | TBD | Current Study |
The mechanisms through which oxadiazoles exert their anticancer effects often involve the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play critical roles in cellular processes such as proliferation and apoptosis. For example, some oxadiazole derivatives have been shown to inhibit HDACs, leading to altered gene expression and subsequent cancer cell death .
Other Biological Activities
In addition to anticancer properties, oxadiazoles have been reported to exhibit a range of other biological activities:
- Antimicrobial Activity : Several studies have documented the antibacterial and antifungal properties of oxadiazole derivatives.
- Anti-inflammatory Effects : Compounds containing the oxadiazole ring have shown potential in reducing inflammation through various pathways.
- Neuroprotective Effects : Some derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Case Study 1: Anticancer Activity Evaluation
A detailed evaluation was performed on a series of oxadiazole derivatives, including this compound. The study involved testing these compounds against multiple cancer cell lines and analyzing their potency through MTT assays. The results showed promising activity against colon and breast cancer cells.
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers utilized molecular docking techniques to predict the binding affinity of this compound to HDAC enzymes. The findings suggested a strong interaction with the active site of HDACs, supporting its role as a potential HDAC inhibitor .
Properties
IUPAC Name |
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-8-13-10(14-19-8)9-7-17-6-5-15(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUVDXEGNLBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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